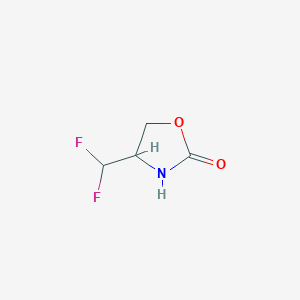

4-(Difluoromethyl)-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

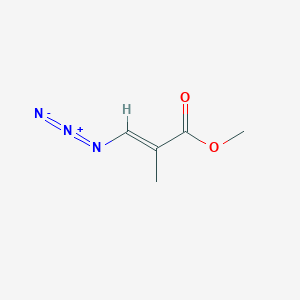

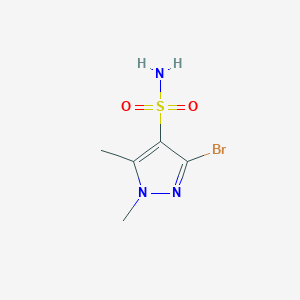

The compound “4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a type of organic compound. Organic compounds containing difluoromethyl groups are of significant interest in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, difluoromethylation is a well-studied area in organic chemistry. For instance, a protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor has been reported .Chemical Reactions Analysis

Difluoromethylation reactions are a significant area of research in organic chemistry. These reactions involve the introduction of a difluoromethyl group into organic molecules .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The 1,3-oxazolidin-2-one nucleus, including derivatives like 4-(Difluoromethyl)-1,3-oxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry. It has been extensively used for the construction of this five-member ring, with applications as protective groups for the 1,2-aminoalcohol system and as chiral auxiliaries in asymmetric synthesis. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, has further attracted scientific interest towards this class of compounds (Zappia et al., 2007).

Organic Synthesis and Catalysis

- A selective oxy-difluoroalkylation of allylamines with carbon dioxide (CO2) via visible-light photoredox catalysis has been reported. These reactions are efficient and environmentally friendly, generating important 2-oxazolidinones with functionalized difluoroalkyl groups. This method showcases broad substrate scope, easy scalability, and mild reaction conditions, offering great potential for organic synthesis and pharmaceutical chemistry applications (Yin et al., 2018).

Pharmacological Applications

- A novel oxazolidinone agent, MRX-I, has been described for its high activity against Gram-positive pathogens, with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), indicating an improved safety profile over existing treatments. This highlights the ongoing research to develop oxazolidinones with enhanced therapeutic profiles and reduced side effects (Gordeev & Yuan, 2014).

Crystal Structure and Photophysical Properties

- Research on the crystal structure and photophysical properties of (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one has indicated potential applications in organic light emitting devices and nonlinear optical materials. These studies demonstrate the utility of oxazolidin-2-ones in developing advanced materials with specific optical properties (Kumari et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as inavolisib, which contains a difluoromethyl group, have been found to inhibit phosphatidylinositol 3-kinase (pi3k) alpha .

Mode of Action

It’s worth noting that similar compounds like inavolisib, which also contains a difluoromethyl group, are known to inhibit the pi3k pathway through her2-dependent degradation .

Biochemical Pathways

Compounds with similar structures, such as inavolisib, are known to inhibit the pi3k pathway . The PI3K pathway plays a crucial role in cell survival and growth, and its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents .

Pharmacokinetics

It’s worth noting that similar compounds like inavolisib are under investigation for their safety, tolerability, and pharmacokinetics .

Result of Action

Similar compounds like inavolisib are under investigation for their potential antineoplastic (anti-cancer) effects, particularly in the treatment of breast cancer .

Action Environment

It’s worth noting that the reaction outcomes of similar compounds are known to be restricted by the reaction environment .

Propriétés

IUPAC Name |

4-(difluoromethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGYPWXVADQHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701476.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)